molecular formula C13H17NO2 B11883350 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol

3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol

Cat. No.: B11883350
M. Wt: 219.28 g/mol
InChI Key: FIPHBPNXJLXPCQ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol is a complex organic compound characterized by its unique spiro structure This compound features a naphthalene ring fused with a pyrrolidine ring, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol typically involves multi-step organic reactions. One common method includes the cyclization of naphthalene derivatives with pyrrolidine precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The spiro structure may also play a role in its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-spiro[naphthalene-1,3’-piperidine]
  • Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]

Uniqueness

3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-5,6-diol stands out due to its specific spiro linkage and the presence of hydroxyl groups, which confer unique chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

spiro[7,8-dihydro-6H-naphthalene-5,3'-pyrrolidine]-1,2-diol

InChI

InChI=1S/C13H17NO2/c15-11-4-3-10-9(12(11)16)2-1-5-13(10)6-7-14-8-13/h3-4,14-16H,1-2,5-8H2

InChI Key

FIPHBPNXJLXPCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2O)O)C3(C1)CCNC3

Origin of Product

United States

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